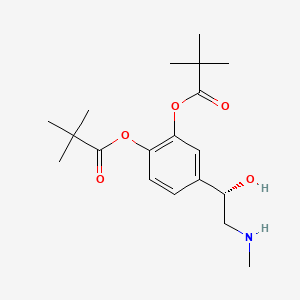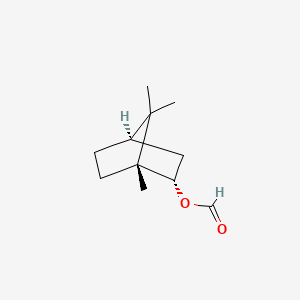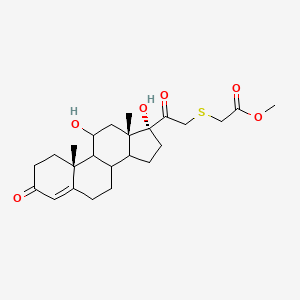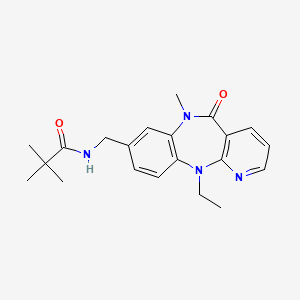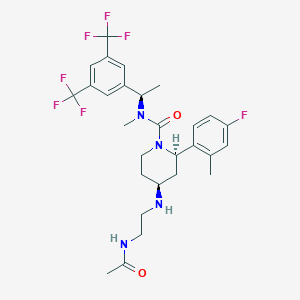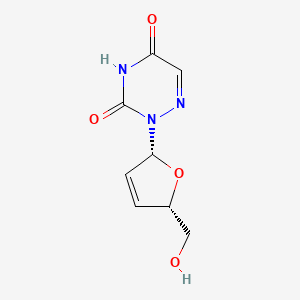
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts or catalyst precursors in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Pharmaceuticals: Explored as potential drug candidates for various diseases.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Known for their use in herbicides like atrazine.
Pyrimidine Derivatives: Structurally similar and used in pharmaceuticals.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione derivatives are unique due to their specific structural features, which confer distinct chemical and biological properties compared to other triazine or pyrimidine derivatives.
Properties
CAS No. |
129454-18-8 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H9N3O4/c12-4-5-1-2-7(15-5)11-8(14)10-6(13)3-9-11/h1-3,5,7,12H,4H2,(H,10,13,14)/t5-,7+/m0/s1 |
InChI Key |
FNPAYSJFZHAVJQ-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C(=O)NC(=O)C=N2 |
Canonical SMILES |
C1=CC(OC1CO)N2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


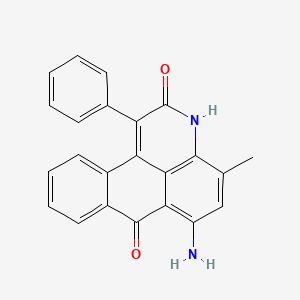
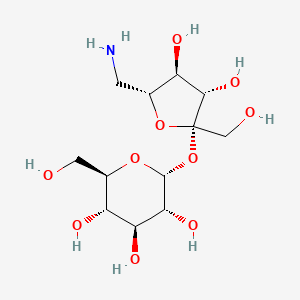
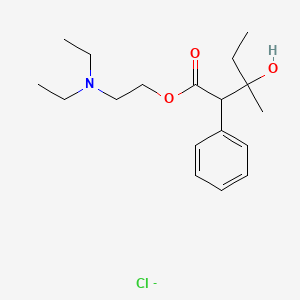
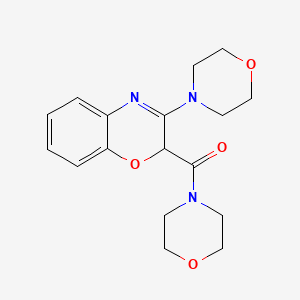
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

